![molecular formula C6H8O2 B1369234 Propan-2-yl prop-2-ynoate CAS No. 96088-62-9](/img/structure/B1369234.png)
Propan-2-yl prop-2-ynoate
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Overview
Description
Propan-2-yl prop-2-ynoate, also known as isopropyl propiolate, is a chemical compound with the molecular formula C₆H₈O₂ . It has a molecular weight of 112.13 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Propan-2-yl prop-2-ynoate can be represented by the canonical SMILES notationCC(C)OC(=O)C#C
. This indicates that the molecule consists of a prop-2-ynoate group attached to a propan-2-yl group. Physical And Chemical Properties Analysis
Propan-2-yl prop-2-ynoate is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis of Thiophene Derivatives
Propan-2-yl prop-2-ynoate: is utilized in the synthesis of thiophene derivatives, which are significant in medicinal chemistry. These derivatives exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects . The compound acts as a precursor in condensation reactions under basic conditions to produce 3-hydroxy-2-thiophene carboxylic derivatives .
Organic Semiconductor Development
In the field of material science, Propan-2-yl prop-2-ynoate serves as a building block for organic semiconductors. These semiconductors are crucial for the advancement of electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
The compound’s derivatives are used as corrosion inhibitors in industrial chemistry. They help protect metals and alloys from corrosive processes, which is essential for extending the life of machinery and structures .
Pharmaceutical Testing
Propan-2-yl prop-2-ynoate: is also important in pharmaceutical testing. It is used as a reference standard to ensure the accuracy and consistency of test results in the development of new drugs .
Advanced Synthesis Techniques
This compound is involved in advanced synthesis techniques like the Paal–Knorr reaction, which is used to synthesize heterocycles. These reactions are fundamental in creating compounds with potential therapeutic applications .
Dental Anesthetics
One of the thiophene derivatives synthesized using Propan-2-yl prop-2-ynoate is used as a dental anesthetic in Europe. This showcases the compound’s role in producing medically relevant substances .
Voltage-Gated Sodium Channel Blockers
Another application in the medical field is the development of voltage-gated sodium channel blockers. These blockers are essential for managing conditions like epilepsy and chronic pain .
Material Science Innovations
Lastly, Propan-2-yl prop-2-ynoate contributes to innovations in material science, particularly in the creation of new materials with unique electrical properties that can be used in various technological applications .
Safety and Hazards
properties
IUPAC Name |
propan-2-yl prop-2-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-6(7)8-5(2)3/h1,5H,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXHZTDBNXEEFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575985 |
Source
|
Record name | Propan-2-yl prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl prop-2-ynoate | |
CAS RN |
96088-62-9 |
Source
|
Record name | Propan-2-yl prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | propan-2-yl prop-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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